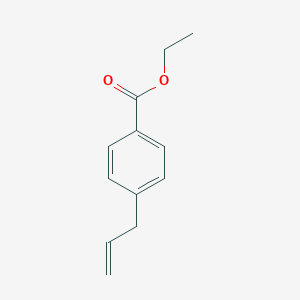

Ethyl 4-prop-2-enylbenzoate

Overview

Description

Ethyl 4-prop-2-enylbenzoate is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, influencing their function .

Mode of Action

For instance, some compounds have been shown to induce apoptosis in early-stage germ cells via a direct action on the Sertoli cell .

Biochemical Pathways

Compounds with similar structures have been associated with the lipoxygenase metabolic pathway, which plays a significant role in oxidative stress and signal transduction pathways .

Result of Action

Similar compounds have been shown to disrupt spermatogenesis by inducing apoptosis in early-stage germ cells .

Action Environment

The action, efficacy, and stability of 3-(4-Carboethoxyphenyl)-1-propene can be influenced by various environmental factors. These may include the presence of other compounds, pH levels, temperature, and light exposure .

Biological Activity

Ethyl 4-prop-2-enylbenzoate, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from the reaction of 4-prop-2-enylbenzoic acid and ethanol. Its structure is characterized by an allyl group (prop-2-enyl) attached to a benzoate moiety, which may enhance its hydrophobicity and biological interactions.

Biological Activities

1. Antimicrobial Properties

This compound has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Properties

Recent research has highlighted the anticancer potential of this compound, particularly in inhibiting the proliferation of cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 45.3 | Apoptosis induction | |

| HCT116 | 52.7 | Cell cycle arrest | |

| HeLa | 60.5 | ROS generation leading to apoptosis |

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural damage and loss of integrity.

- Apoptosis Induction: In cancer cells, this compound triggers apoptotic pathways through the activation of caspases and generation of reactive oxygen species (ROS), leading to programmed cell death.

- Cell Cycle Arrest: The compound has been shown to interfere with cell cycle progression, particularly at the G1/S phase transition, which inhibits further proliferation.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound exhibited potent activity with an MIC comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Studies

A study conducted by Chen et al. investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through mitochondrial dysfunction. This highlights its potential use in developing novel anticancer therapies.

Properties

IUPAC Name |

ethyl 4-prop-2-enylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-5-10-6-8-11(9-7-10)12(13)14-4-2/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVWWCUHHQUWAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460468 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19819-94-4 | |

| Record name | Ethyl 4-prop-2-enylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.